

Enozertinib: A Deep Dive into Brain Penetrance and Intracranial Activity

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For Researchers, Scientists, and Drug Development Professionals

Enozertinib (formerly ORIC-114) is an orally bioavailable, irreversible inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), with potent activity against tumors harboring exon 20 insertion mutations. A critical feature of Enozertinib, distinguishing it from many other targeted therapies, is its designed ability to cross the blood-brain barrier, offering a promising therapeutic option for patients with central nervous system (CNS) metastases, a frequent complication in non-small cell lung cancer (NSCLC).[1][2][3][4] This technical guide provides an in-depth look at the preclinical data supporting the brain penetrance and intracranial efficacy of Enozertinib.

Quantitative Analysis of Brain Penetrance

Preclinical studies in multiple species have demonstrated that **Enozertinib** effectively penetrates the CNS. The key metric for assessing brain penetration is the unbound brain-to-plasma concentration ratio (Kp,uu), which represents the equilibrium of the pharmacologically active, unbound drug between the brain and plasma. A higher Kp,uu value indicates greater brain penetration.



Species	Unbound Brain-to-Plasma Ratio (Kp,uu)	Key Findings
Mouse	0.5	Enozertinib demonstrates significant brain exposure in mice.[5]
Dog	1.5	Studies in dogs show a high degree of brain penetrance, with unbound concentrations in the brain exceeding those in plasma.[5]

This data is based on preclinical studies and highlights the potential for therapeutically relevant concentrations of **Enozertinib** to be achieved in the CNS.[5]

Intracranial Efficacy in Preclinical Models

The significant brain penetrance of **Enozertinib** translates to robust anti-tumor activity in intracranial tumor models. Preclinical studies have shown that **Enozertinib** can induce regression of established brain tumors, outperforming other EGFR inhibitors with limited CNS activity.[3][6]

A pivotal preclinical model utilized a PC-9 human NSCLC cell line, which harbors an EGFR exon 19 deletion and was engineered to express luciferase for in vivo tumor monitoring. These cells were intracranially implanted in mice to establish brain tumors.[6][7] Treatment with **Enozertinib** led to a significant reduction in tumor burden, as measured by bioluminescence imaging.[6]

Experimental Protocols Determination of Unbound Brain-to-Plasma Ratio (Kp,uu)

While the precise, detailed protocol used for **Enozertinib** is proprietary, a general methodology for determining Kp,uu in preclinical species is as follows:



- Drug Administration: A single dose of **Enozertinib** is administered to the study animals (e.g., mice, dogs) via the intended clinical route (oral).
- Sample Collection: At various time points post-administration, blood and brain tissue samples are collected.
- Drug Extraction and Quantification: The concentration of Enozertinib in plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Determination of Unbound Fraction: The fraction of unbound drug in both plasma (fu,p) and brain tissue (fu,brain) is measured using techniques like equilibrium dialysis.
- Calculation of Kp,uu: The unbound brain-to-plasma ratio is calculated using the following formula: Kp,uu = (Cbrain,unbound) / (Cplasma,unbound) = (Cbrain,total * fu,brain) / (Cplasma,total * fu,p)

Intracranial Xenograft Model in Mice

The following is a representative protocol for establishing and evaluating the efficacy of a drug in an intracranial tumor model, based on common laboratory practices and information from related studies.

- Cell Line Preparation: PC-9 cells, genetically modified to express luciferase, are cultured under standard conditions. Prior to implantation, the cells are harvested, counted, and resuspended in a sterile, serum-free medium or phosphate-buffered saline (PBS) at a specific concentration.[2][7]
- Animal Model: Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
- Stereotactic Intracranial Implantation:
 - Mice are anesthetized and placed in a stereotactic frame.
 - A small incision is made in the scalp to expose the skull.

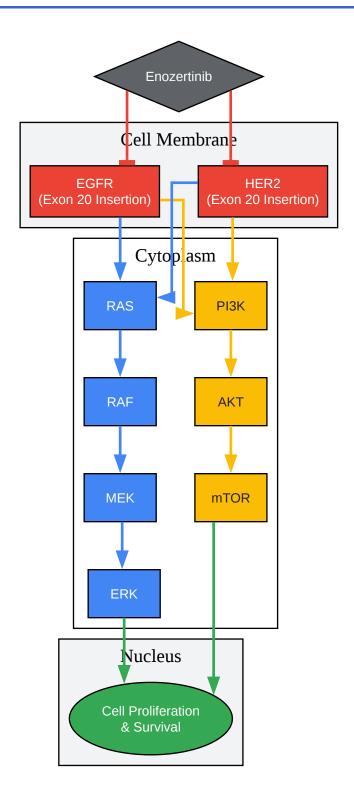


- A burr hole is drilled at precise coordinates corresponding to the desired brain region for tumor implantation (e.g., the striatum).
- A specific number of tumor cells (e.g., 1 x 105 cells in a volume of 2-5 μL) is slowly injected into the brain parenchyma using a Hamilton syringe.
- The needle is left in place for a few minutes to prevent reflux and then slowly withdrawn. The burr hole is sealed with bone wax, and the scalp is sutured.
- Tumor Growth Monitoring: Tumor growth is monitored non-invasively using bioluminescence imaging (BLI).[1][8]
 - Mice are injected with a luciferin substrate.
 - Anesthetized mice are placed in an imaging chamber, and the light emitted from the luciferase-expressing tumor cells is captured by a sensitive camera.
 - The intensity of the bioluminescent signal correlates with the tumor volume.[1][8]
- Drug Treatment and Efficacy Evaluation:
 - Once tumors are established (as confirmed by BLI), mice are randomized into treatment and control groups.
 - Enozertinib or a vehicle control is administered orally at specified doses and schedules.
 - Tumor growth is monitored regularly via BLI throughout the treatment period.[6]
 - The primary endpoint is typically a reduction in tumor bioluminescence, indicating tumor regression or growth inhibition.[6]

Signaling Pathways and Mechanism of Action

Enozertinib exerts its anti-tumor effects by irreversibly binding to and inhibiting the kinase activity of EGFR and HER2, particularly in the context of exon 20 insertion mutations. These mutations lead to the constitutive activation of downstream signaling pathways that drive cell proliferation, survival, and metastasis. The primary pathways inhibited by **Enozertinib** are the PI3K-AKT-mTOR and RAS-RAF-MEK-ERK (MAPK) pathways.[9][10]





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Caption: **Enozertinib** inhibits aberrant EGFR/HER2 signaling.



This diagram illustrates how **Enozertinib** blocks the constitutively active EGFR and HER2 receptors, thereby inhibiting the downstream PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways that are crucial for tumor cell growth and survival.



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Caption: Intracranial efficacy experimental workflow.

This workflow outlines the key steps in the preclinical evaluation of **Enozertinib**'s intracranial activity, from the preparation of the animal model to the final assessment of anti-tumor efficacy.

Conclusion

The available preclinical data strongly support the characterization of **Enozertinib** as a brain-penetrant EGFR/HER2 inhibitor with significant intracranial anti-tumor activity. The favorable Kp,uu values in multiple species and the demonstrated efficacy in a clinically relevant intracranial tumor model provide a solid rationale for its continued clinical development for patients with NSCLC and other solid tumors harboring EGFR or HER2 exon 20 insertion mutations, particularly those with CNS metastases. The ongoing and future clinical trials will be crucial in confirming these promising preclinical findings in patients.[11][12]

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